2-Hydroxypropane-1-sulfonyl fluoride

Description

BenchChem offers high-quality 2-Hydroxypropane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

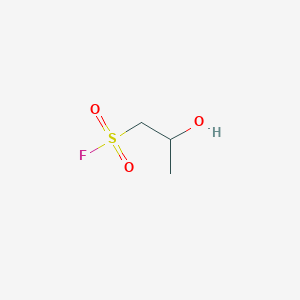

Structure

3D Structure

Properties

Molecular Formula |

C3H7FO3S |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-hydroxypropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H7FO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |

InChI Key |

MRERSXSUELTDBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Hydroxypropane-1-sulfonyl fluoride

An In-depth Technical Guide to 2-Hydroxypropane-1-sulfonyl Fluoride: Structure, Properties, and Applications in Covalent Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxypropane-1-sulfonyl fluoride, a member of the increasingly important class of sulfonyl fluoride chemical probes. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogs and the broader class of sulfonyl fluorides to offer insights into its chemical structure, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals interested in the use of sulfonyl fluorides as covalent modifiers in chemical biology and medicinal chemistry. We will delve into proposed synthetic routes, the mechanistic basis of its reactivity with biological nucleophiles, and provide illustrative protocols for its application as a covalent inhibitor.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Probe Discovery

Targeted covalent inhibitors have experienced a renaissance in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and improved selectivity. While traditional covalent inhibitors have primarily targeted cysteine residues, there is a growing interest in developing electrophilic "warheads" that can react with other nucleophilic amino acid residues. Sulfonyl fluorides have emerged as a promising class of electrophiles due to their unique balance of stability and reactivity.[1][2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable in aqueous media, yet can be "activated" within a protein's binding pocket to react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This expanded targeting scope significantly broadens the landscape of "druggable" proteins.

This guide focuses on 2-Hydroxypropane-1-sulfonyl fluoride, a relatively simple aliphatic sulfonyl fluoride. The presence of a hydroxyl group offers a potential point for further chemical modification or for influencing its binding interactions within a target protein.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Hydroxypropane-1-sulfonyl fluoride is characterized by a propyl chain with a hydroxyl group at the second carbon and a sulfonyl fluoride group at the first carbon.

Caption: Chemical structure of 2-Hydroxypropane-1-sulfonyl fluoride.

Table 1: Predicted Physicochemical Properties of 2-Hydroxypropane-1-sulfonyl Fluoride

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C3H7FO3S | Based on chemical structure. |

| Molecular Weight | 142.15 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a liquid or low-melting solid | Based on similar small aliphatic sulfonyl fluorides. |

| Solubility | Expected to be soluble in organic solvents and have some water solubility due to the hydroxyl group. | General characteristic of small polar organic molecules. |

| Stability | Stable under normal laboratory conditions, resistant to hydrolysis at neutral pH. | A key feature of sulfonyl fluorides compared to sulfonyl chlorides.[1][3] |

Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride

A common and practical method for the synthesis of sulfonyl fluorides is the fluorination of the corresponding sulfonyl chloride.[6] Therefore, a plausible synthetic route to 2-Hydroxypropane-1-sulfonyl fluoride would start from 2-Hydroxypropane-1-sulfonyl chloride. The sulfonyl chloride itself can be synthesized through various methods, including the oxidation of the corresponding thiol or disulfide.[7]

Caption: Proposed two-step synthesis of 2-Hydroxypropane-1-sulfonyl fluoride.

Step-by-Step Proposed Synthesis:

Step 1: Oxidative Chlorination of 2-Mercaptopropan-1-ol to 2-Hydroxypropane-1-sulfonyl Chloride This step involves the oxidation of the thiol to a sulfonyl chloride. A common method uses aqueous sodium hypochlorite.[6]

-

Dissolve 2-mercaptopropan-1-ol in a suitable solvent system.

-

Slowly add an oxidizing and chlorinating agent (e.g., aqueous sodium hypochlorite) while maintaining a low temperature.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, perform an aqueous workup to isolate the crude 2-Hydroxypropane-1-sulfonyl chloride.

-

Purify the product, for example, by column chromatography.

Step 2: Fluorination of 2-Hydroxypropane-1-sulfonyl Chloride This is a nucleophilic substitution reaction where the chloride is replaced by fluoride.

-

Dissolve the 2-Hydroxypropane-1-sulfonyl chloride in a suitable aprotic solvent like acetonitrile.

-

Add a fluoride source, such as potassium fluoride (KF). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.[6]

-

Heat the reaction mixture to facilitate the exchange.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the final product, 2-Hydroxypropane-1-sulfonyl fluoride, by distillation or column chromatography.

Reactivity and Mechanism of Covalent Modification

The utility of sulfonyl fluorides in chemical biology stems from their "tunable" reactivity. The sulfur atom in the sulfonyl fluoride group is electrophilic and can be attacked by nucleophilic amino acid side chains.

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

The reactivity of the sulfonyl fluoride is highly dependent on the local environment.[4] In the aqueous environment of the cell, it is relatively stable. However, within the binding pocket of a target protein, interactions such as hydrogen bonding can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and facilitating the nucleophilic attack.[8] This "context-dependent" reactivity is key to their utility as selective covalent probes.[4]

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including:

-

Serine and Threonine: The hydroxyl groups can act as nucleophiles.

-

Tyrosine: The phenolic hydroxyl group is a potent nucleophile.

-

Lysine: The primary amine of the side chain can be nucleophilic, particularly if its pKa is lowered by the local microenvironment.[4]

-

Histidine: The imidazole side chain can act as a nucleophile.

Applications in Drug Discovery and Chemical Biology

The ability of sulfonyl fluorides to target a variety of amino acid residues makes them valuable tools for several applications:

-

Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead onto a molecule that binds to a specific protein, a highly potent and selective irreversible inhibitor can be developed.[9]

-

Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be used to identify and characterize the activity of enzymes in complex biological systems.

-

Chemical Probes: They can be used to map the binding sites of proteins and to identify novel drug targets.[1]

Illustrative Experimental Protocol: Inactivation of a Serine Protease

This protocol provides a general framework for assessing the inhibitory activity of 2-Hydroxypropane-1-sulfonyl fluoride against a model serine protease, such as chymotrypsin.

Materials:

-

2-Hydroxypropane-1-sulfonyl fluoride

-

Serine protease (e.g., bovine α-chymotrypsin)

-

Chromogenic substrate (e.g., Suc-AAPF-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of 2-Hydroxypropane-1-sulfonyl fluoride in DMSO.

-

Prepare a 1 mg/mL stock solution of the serine protease in assay buffer.

-

Prepare a 20 mM stock solution of the chromogenic substrate in DMSO.

-

-

Inhibition Assay:

-

In a 96-well plate, add 2 µL of serially diluted 2-Hydroxypropane-1-sulfonyl fluoride in DMSO to achieve a range of final concentrations. For the control wells, add 2 µL of DMSO.

-

Add 178 µL of assay buffer to each well.

-

To initiate the pre-incubation, add 10 µL of a diluted enzyme solution (e.g., 0.1 mg/mL in assay buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for covalent modification.

-

Initiate the enzymatic reaction by adding 10 µL of a 1 mM substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Hydroxypropane-1-sulfonyl fluoride is not available, the general class of sulfonyl fluorides should be handled with care. Many are toxic and corrosive.[10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[10][11] Sulfonyl fluorides can cause severe skin burns and eye damage.[10]

-

Inhalation and Ingestion: Avoid inhalation and ingestion. These compounds can be toxic if inhaled or swallowed.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

Conclusion

2-Hydroxypropane-1-sulfonyl fluoride represents a potentially valuable tool for researchers in chemical biology and drug discovery. Its sulfonyl fluoride moiety offers the prospect of covalent modification of a range of nucleophilic amino acid residues, expanding the possibilities for developing novel covalent probes and inhibitors. While further experimental characterization of this specific molecule is required, the principles and protocols outlined in this guide, based on the well-established chemistry of sulfonyl fluorides, provide a solid foundation for its synthesis, handling, and application in the laboratory.

References

- Sigma-Aldrich. (2025, December 23).

- Enamine. (2025, March 24). Sulfonyl Fluorides.

- One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. (n.d.).

- PubChemLite. 2-hydroxy-2-methylpropane-1-sulfonyl fluoride (C4H9FO3S).

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).

- Cayman Chemical. (2025, December 12).

- Materion. (2018, January 11).

- Fisher Scientific. (2010, November 6).

- Sigma-Aldrich.

- PubChem. 2-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 12553491.

- Benchchem.

- Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

- Organic Chemistry Portal. (n.d.).

- Applications of Sulfonyl Fluorides. (2025, August 7).

- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).

- Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.

- Du, S., Hu, X., & Zhan, P. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.

- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.).

- ECHEMI. (n.d.).

- Merck. (n.d.).

- Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27).

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... (n.d.). PMC.

- BALL LAB. (2023, January 16).

- Benchchem. (n.d.). Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead.

- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026, February 3).

- AMERICAN ELEMENTS®. (n.d.). 2-methylpropane-1-sulfonyl fluoride | CAS 659-90-5.

- Wikipedia. (n.d.). Sulfuryl fluoride.

- AChemBlock. (2026, February 23). 2-Methylpropane-1-sulfonyl fluoride 98.00% | CAS: 659-90-5.

- BLD Pharm. (n.d.). 958802-76-1|2-Hydroxypropane-1-sulfonyl chloride.

- Heteroaryl Sulfonyl Fluoride Descriptor Library. (n.d.).

- Pharmaffiliates. (n.d.). CAS No : 958802-76-1 | Product Name : 2-Hydroxypropane-1-sulfonyl Chloride.

- Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021, July 26). PubMed.

- Smolecule. (n.d.).

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-hydroxy-2-methylpropane-1-sulfonyl fluoride (C4H9FO3S) [pubchemlite.lcsb.uni.lu]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 7. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Frontier of Covalent Drug Discovery: A Technical Guide to 2-Hydroxypropane-1-sulfonyl Fluoride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Functionalized Sulfonyl Fluorides in Covalent Targeting

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules, capable of forming a permanent bond with their biological target, offer distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a uniquely privileged class. Their remarkable balance of stability in aqueous biological environments and tunable reactivity towards a range of nucleophilic amino acid residues makes them powerful tools for therapeutic innovation.[1][2]

This guide provides an in-depth technical overview of 2-Hydroxypropane-1-sulfonyl fluoride, a representative functionalized alkyl sulfonyl fluoride. While a specific CAS number and dedicated Safety Data Sheet (SDS) for this exact molecule are not readily found in commercial or regulatory databases, suggesting it is not a common off-the-shelf reagent, its structure embodies key features that are highly relevant to contemporary drug design. We will, therefore, extrapolate its likely characteristics and utility based on well-documented analogs and the broader class of hydroxy-alkyl sulfonyl fluorides. The principles and protocols discussed herein are broadly applicable to researchers working with this promising class of compounds.

Physicochemical Properties and Identification

While specific data for 2-Hydroxypropane-1-sulfonyl fluoride is unavailable, we can infer its properties from related, documented compounds. For instance, propane-2-sulfonyl fluoride is registered under CAS Number 63805-73-2 . The introduction of a hydroxyl group, as in our target molecule, would be expected to increase its polarity and potential for hydrogen bonding, which could influence its solubility and interactions with protein targets.

| Property | Propane-2-sulfonyl fluoride (CAS: 63805-73-2) | 2-Hydroxypropane-1-sulfonyl fluoride (Predicted) |

| Molecular Formula | C₃H₇FO₂S | C₃H₇FO₃S |

| Molecular Weight | 126.15 g/mol | 142.15 g/mol |

| Appearance | Likely a liquid at room temperature | Likely a liquid with higher viscosity due to hydrogen bonding |

| Solubility | Soluble in organic solvents | Increased solubility in polar protic solvents, including aqueous buffers, compared to its non-hydroxylated counterpart. |

Safety and Handling of Alkyl Sulfonyl Fluorides

Given the reactivity of the sulfonyl fluoride moiety, all compounds of this class should be handled with care in a well-ventilated laboratory, ideally within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

General hazards associated with sulfonyl fluorides, extrapolated from safety data for related compounds like sulfuryl fluoride (CAS: 2699-79-8) and perfluoro-1-butanesulfonyl fluoride (CAS: 375-72-4), include:

-

Toxicity: May be toxic if inhaled, swallowed, or in contact with skin.[3][4] Inhalation can cause respiratory irritation, and higher exposures may lead to more severe effects, including pulmonary edema.[5]

-

Corrosivity: Can cause severe skin burns and eye damage.[6]

-

Reactivity: Moisture-sensitive, may decompose in the presence of water over time, releasing hydrofluoric acid.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

The Chemistry of Sulfonyl Fluorides: A Balance of Stability and Reactivity

The utility of sulfonyl fluorides in drug discovery stems from their unique chemical properties. The sulfur(VI)-fluoride bond is thermodynamically stable and relatively resistant to hydrolysis at physiological pH compared to other sulfonyl halides, such as sulfonyl chlorides.[7] This stability allows a sulfonyl fluoride-bearing molecule to circulate in a biological system and reach its intended target before reacting.

However, the sulfonyl fluoride moiety remains sufficiently electrophilic to react with strong nucleophiles, particularly when held in proximity to a nucleophilic amino acid residue within a protein's binding pocket. This "proximity-enabled" reactivity is a cornerstone of their application as covalent inhibitors.

Reactivity with Nucleophilic Amino Acids

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains, making them versatile tools for targeting a broad range of proteins.[1][2] This is a significant advantage over other covalent warheads that may be limited to targeting cysteine residues.

-

Serine and Threonine: The hydroxyl groups of serine and threonine can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This is a common mechanism for the inhibition of serine proteases and other enzymes with a reactive serine in their active site.

-

Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile and a common target for sulfonyl fluoride-based probes and inhibitors.[8]

-

Lysine: The primary amine of the lysine side chain can also react with sulfonyl fluorides to form a stable sulfonamide linkage.[8]

-

Histidine: The imidazole side chain of histidine can be targeted by sulfonyl fluorides.[8]

-

Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thiosulfonate ester adduct is often unstable.[9]

The following diagram illustrates the general mechanism of covalent modification of a serine residue by a sulfonyl fluoride.

Caption: Covalent modification of a serine residue by 2-Hydroxypropane-1-sulfonyl fluoride.

Synthesis of Hydroxy-Alkyl Sulfonyl Fluorides

The synthesis of functionalized alkyl sulfonyl fluorides can be approached through several routes. While a specific protocol for 2-Hydroxypropane-1-sulfonyl fluoride is not published, a general and plausible approach would involve the conversion of a corresponding sulfonic acid or sulfonyl chloride. A common method for synthesizing sulfonyl fluorides is the fluoride-for-chloride exchange of a sulfonyl chloride precursor.[10][11]

Hypothetical Synthetic Protocol for 2-Hydroxypropane-1-sulfonyl Fluoride

This protocol is a conceptual outline and would require laboratory optimization and safety assessment.

Step 1: Synthesis of 2-Hydroxypropane-1-sulfonyl Chloride

This precursor could potentially be synthesized from 1-chloro-2-propanol through a sequence of reactions involving displacement with a sulfite salt followed by chlorination.

Step 2: Fluoride Exchange

Caption: A conceptual workflow for the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride.

Detailed Steps:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypropane-1-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile.

-

Add potassium fluoride (2-3 equivalents), optionally with a phase-transfer catalyst like 18-crown-6, or potassium bifluoride.

-

Heat the reaction mixture with stirring to 60-80 °C and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 2-hydroxypropane-1-sulfonyl fluoride.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the starting sulfonyl chloride and the product.

-

Anhydrous Solvent: Water can compete with the fluoride ion as a nucleophile, leading to the formation of the sulfonic acid byproduct.

-

Excess Fluoride Salt: Drives the equilibrium of the exchange reaction towards the product.

-

Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction.

Applications in Drug Discovery and Chemical Biology

The true power of functionalized sulfonyl fluorides like 2-hydroxypropane-1-sulfonyl fluoride lies in their application as covalent probes and inhibitors. The hydroxyl group can serve as a handle for further derivatization or as a key interaction point within a protein binding site to enhance affinity and selectivity.

Experimental Protocol: Screening for Covalent Inhibition of a Serine Protease

This protocol describes a general method for assessing the inhibitory potential of a sulfonyl fluoride against a model serine protease, such as trypsin or chymotrypsin, using a colorimetric assay.

Materials:

-

Serine protease (e.g., Trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay buffer (e.g., Tris-HCl buffer at pH 8.0)

-

2-Hydroxypropane-1-sulfonyl fluoride (or other test compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add a small volume (e.g., 1-2 µL) of the test compound at various concentrations (serially diluted). For the control, add the same volume of DMSO.

-

Add assay buffer to each well.

-

Add a solution of the serine protease to each well to initiate the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value.

Self-Validating System:

-

The inclusion of a DMSO-only control establishes the baseline enzyme activity.

-

A time-dependent decrease in enzyme activity at a fixed inhibitor concentration is indicative of covalent inhibition.

-

Mass spectrometry analysis of the protease after incubation with the inhibitor can confirm the formation of a covalent adduct by observing the expected mass shift.

Conclusion and Future Directions

2-Hydroxypropane-1-sulfonyl fluoride, while not a readily available reagent, serves as an important conceptual model for a class of functionalized covalent modifiers that are of high interest in modern drug discovery. The principles of their synthesis, safety, reactivity, and application are broadly generalizable. The sulfonyl fluoride warhead, with its balanced reactivity and ability to target multiple nucleophilic amino acids, provides a powerful platform for the development of novel covalent probes and therapeutics. As our understanding of the "ligandable proteome" expands, we can expect that innovative, functionalized sulfonyl fluorides will play an increasingly critical role in addressing challenging therapeutic targets.[9]

References

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. Retrieved from [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace. Retrieved from [Link]

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Retrieved from [Link]

-

2-Hydroxybenzene-1-sulfonyl fluoride. PubChem. Retrieved from [Link]

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. Retrieved from [Link]

-

Applications of Sulfonyl Fluorides. ResearchGate. Retrieved from [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Retrieved from [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. Retrieved from [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH. Retrieved from [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. Retrieved from [Link]

-

The synthesis of fluorinated natural products. The University of Bath's research portal. Retrieved from [Link]

-

Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? (2026). MDPI. Retrieved from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved from [Link]

-

Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride. CAS Common Chemistry. Retrieved from [Link]

-

Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. Lirias. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

Thermodynamic stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydroxypropane-1-sulfonyl Fluoride in Solution

Abstract: 2-Hydroxypropane-1-sulfonyl fluoride is a representative functionalized aliphatic sulfonyl fluoride, a class of compounds gaining prominence as covalent modifiers and chemical probes in drug discovery and chemical biology. While the sulfonyl fluoride moiety is generally regarded as having high thermodynamic stability, particularly in comparison to other sulfonyl halides, the presence of a proximate hydroxyl group introduces unique and often overlooked degradation pathways.[1][2] This guide provides a comprehensive analysis of the factors governing the stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution. It moves beyond simple hydrolysis to explore the critical role of intramolecular catalysis by the neighboring hydroxyl group, a mechanism known as anchimeric assistance.[3][4] We present detailed experimental protocols for stability assessment and data interpretation, offering researchers, scientists, and drug development professionals a robust framework for evaluating and predicting the behavior of this and structurally related molecules in aqueous environments.

Introduction: The Dichotomy of Stability and Reactivity

Sulfonyl fluorides (SFs) have emerged as privileged "warheads" for covalent drug design.[5] Their unique combination of properties—sufficient stability in aqueous media to allow for systemic distribution, yet sufficient reactivity to form stable covalent bonds with specific nucleophilic amino acid residues (Ser, Thr, Tyr, Lys) within a protein binding pocket—makes them highly attractive.[6][7] This balance is predicated on the thermodynamic stability of the sulfur-fluorine bond, which is significantly more resistant to hydrolysis and reduction than the corresponding bond in sulfonyl chlorides.[2][8]

However, this general stability can be misleading when additional functional groups are present in the molecule. 2-Hydroxypropane-1-sulfonyl fluoride serves as a critical case study. The presence of a hydroxyl group on the carbon beta to the sulfonyl fluoride moiety introduces the potential for intramolecular reactions that can dramatically accelerate degradation compared to a simple alkylsulfonyl fluoride. Understanding these alternative pathways is paramount for accurate prediction of shelf-life, formulation development, and interpretation of biological assay data.

Fundamental Degradation Pathways in Solution

The stability of 2-Hydroxypropane-1-sulfonyl fluoride in an aqueous solution is primarily dictated by two competing pathways: a standard intermolecular hydrolysis and a potentially much faster intramolecular cyclization.

Pathway A: Intermolecular Hydrolysis

This is the canonical degradation route for all sulfonyl fluorides. It involves the direct nucleophilic attack of a water molecule or, more rapidly, a hydroxide ion on the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of the corresponding sulfonic acid, 2-hydroxypropane-1-sulfonic acid.

This reaction is generally slow under neutral or acidic conditions but accelerates significantly with increasing pH, as hydroxide is a much stronger nucleophile than water.[5] For many simple alkyl and aryl sulfonyl fluorides, this is the only significant degradation pathway observed in solution.

Pathway B: Intramolecular Cyclization via Anchimeric Assistance

The defining structural feature of 2-Hydroxypropane-1-sulfonyl fluoride is the β-hydroxyl group, which can act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can drastically increase the rate of reaction compared to an analogous molecule lacking the neighboring group.[3][4][8]

In this mechanism, the lone pair of electrons on the hydroxyl oxygen attacks the sulfonyl sulfur center, displacing the fluoride ion. This results in the formation of a five-membered cyclic sulfonic acid ester, known as a sultone (specifically, propane-1,2-sultone).[5][9] This intramolecular process is often kinetically favored over the intermolecular attack by water due to the high effective local concentration of the nucleophile. The resulting sultone is itself susceptible to hydrolysis, which would ultimately lead to the same 2-hydroxypropane-1-sulfonic acid product, but the initial rate-limiting step is different.

The following diagram illustrates these two competing degradation pathways.

Caption: Competing degradation pathways for 2-Hydroxypropane-1-sulfonyl fluoride.

Factors Influencing Stability

The dominant degradation pathway and its rate are highly dependent on the solution conditions.

-

pH: This is the most critical factor.

-

Acidic to Neutral pH (pH < 7): The concentration of external hydroxide is low, and the hydroxyl group is protonated. Intermolecular attack by water is slow. Intramolecular attack by the neutral hydroxyl group is possible but may also be slow. Overall stability is expected to be highest in this range.

-

Slightly Basic pH (pH 7-9): As the pH increases, two effects compete. The external hydroxide concentration increases, accelerating Pathway A. Simultaneously, a fraction of the molecule's hydroxyl group will be deprotonated to the more nucleophilic alkoxide, potentially accelerating Pathway B. The dominant pathway will depend on the pKa of the hydroxyl group and the relative rate constants of the two reactions.

-

Strongly Basic pH (pH > 10): The concentration of external hydroxide is high, likely making the intermolecular hydrolysis (Pathway A) the dominant and very rapid degradation route.

-

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both degradation pathways, reducing the compound's half-life. Arrhenius analysis is required to quantify this effect.

-

Buffer Species: Buffer components can act as nucleophiles or as general acid/base catalysts, potentially influencing the degradation rate. It is crucial to evaluate stability in the final formulation buffer, not just in simple acidic or basic solutions.

-

Solvent Composition: The presence of co-solvents (e.g., DMSO, ethanol) can alter the polarity of the medium, solvation of the reactants and transition states, and the nucleophilicity of water, thereby affecting reaction rates.

Experimental Guide to Stability Assessment

A systematic experimental approach is required to determine the stability profile of 2-Hydroxypropane-1-sulfonyl fluoride and to elucidate the operative degradation mechanism.

The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for assessing chemical stability.

Protocol 1: Quantitative Stability Assessment by HPLC-UV

This protocol allows for the precise measurement of the parent compound's concentration over time.

Objective: To determine the degradation kinetics and half-life (t₁/₂) under various conditions.

Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of 2-Hydroxypropane-1-sulfonyl fluoride in acetonitrile.

-

Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate for pH 7.4, 50 mM borate for pH 9.0).

-

-

Reaction Initiation:

-

For each condition, pre-warm 980 µL of the desired buffer to the target temperature (e.g., 25°C or 37°C) in a 1.5 mL microfuge tube.

-

Initiate the reaction by adding 20 µL of the 10 mM stock solution to the buffer (final concentration = 200 µM). Vortex briefly. This is your t=0 sample.

-

-

Time-Point Sampling:

-

Immediately withdraw a 100 µL aliquot from the t=0 sample and quench it in an HPLC vial containing 900 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). The acidification helps to stop further degradation.

-

Incubate the remaining reaction mixture at the target temperature.

-

Withdraw and quench 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).

-

-

HPLC Analysis:

-

Analyze all quenched samples by reverse-phase HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: 210 nm (or optimal wavelength for the compound).

-

-

Data Analysis:

-

Integrate the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the peak area (ln(Area)) versus time.

-

If the plot is linear, the reaction follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

-

Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

-

Protocol 2: Degradant Identification by LC-MS

Objective: To identify the products of degradation and distinguish between Pathway A and Pathway B.

Methodology:

-

Sample Preparation: Use aliquots from the same stability study described in Protocol 1.

-

LC-MS Analysis:

-

Employ an LC-MS system equipped with an electrospray ionization (ESI) source, operating in negative ion mode.

-

Use the same LC conditions as in Protocol 1.

-

MS Settings: Scan for a mass range that includes the parent compound, the sulfonic acid product, and the sultone intermediate.

-

2-Hydroxypropane-1-sulfonyl fluoride (Parent): C₃H₇FO₃S, Exact Mass = 142.01

-

2-Hydroxypropane-1-sulfonic acid (Hydrolysis Product): C₃H₈O₄S, Exact Mass = 140.01

-

Propane-1,2-sultone (NGP Intermediate): C₃H₆O₃S, Exact Mass = 122.00

-

-

Monitor for the expected [M-H]⁻ ions: m/z 141.00 (parent), m/z 139.00 (sulfonic acid), and potentially m/z 121.00 (sultone).

-

-

Data Interpretation: The presence of a peak with m/z 139.00 confirms hydrolysis. The detection of a transient or stable peak at m/z 121.00 would provide strong evidence for the intramolecular cyclization pathway (Pathway B).

Data Interpretation and Reporting

A comprehensive stability report should summarize the kinetic data in a clear, tabular format and provide a mechanistic interpretation.

Table 1: Hypothetical Stability Data for 2-Hydroxypropane-1-sulfonyl Fluoride at 37°C

| Buffer System | pH | Observed Half-Life (t₁/₂) (hours) | Major Degradant(s) Identified by LC-MS | Inferred Primary Pathway |

| Citrate | 4.0 | > 168 | (Negligible Degradation) | - |

| Phosphate | 7.4 | 12.5 | Sulfonic Acid, trace Sultone | Mixed (A and B) |

| Borate | 9.0 | 1.8 | Sulfonic Acid | A (Intermolecular) |

This data is illustrative and must be determined experimentally.

The hypothetical data in Table 1 suggests that the compound is very stable at acidic pH. At physiological pH, degradation is significant, and the presence of both the sulfonic acid and sultone suggests both pathways are active. At basic pH, the reaction is much faster, and the predominance of the sulfonic acid suggests direct hydrolysis (Pathway A) outcompetes the intramolecular route.

Conclusion and Best Practices

The thermodynamic stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution is a complex interplay of intermolecular and intramolecular factors. While generally more stable than other sulfonyl halides, the presence of a β-hydroxyl group introduces a potent intramolecular degradation pathway via anchimeric assistance, leading to the formation of a sultone intermediate.[10][11]

Key Recommendations for Researchers:

-

Do Not Assume Stability: The stability of functionalized sulfonyl fluorides cannot be reliably predicted from non-functionalized analogs. Experimental evaluation is mandatory.

-

Characterize pH-Rate Profile: A thorough understanding of stability across a relevant pH range (e.g., pH 4 to 9) is critical for formulation and assay development.

-

Identify Degradation Products: Use LC-MS to confirm the degradation pathway. The presence of unexpected intermediates like sultones can have significant implications for toxicology and off-target reactivity.

-

Control Storage Conditions: Based on stability data, stock solutions should be prepared in aprotic organic solvents (e.g., acetonitrile, DMSO) and stored at low temperatures (-20°C or -80°C). Aqueous solutions should be prepared fresh before use.

By applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the stability of 2-Hydroxypropane-1-sulfonyl fluoride and other functionalized covalent modifiers, ensuring data integrity and accelerating the drug development process.

References

-

MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

-

ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Retrieved from [Link]

-

PubMed. (2020, November 18). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. Available at: [Link]

-

OSTI.GOV. (1988, January 9). Structural and kinetic relationships of solvolysis reactions with anchimeric assistance. Acetolysis of trans-2-substituted cyclopentyl p-toluenesulfonates. Available at: [Link]

- Google Patents. (n.d.). US3164608A - Process for the preparation of sultones.

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

- Google Patents. (n.d.). US3117133A - Process for the production of sultones.

-

RSC Publishing. (n.d.). Anchimeric assistance effects due to the β-sulphur atom in solvolytic reactions of dialkyl-β-thiovinyl sulphonates. Retrieved from [Link]

-

NIH. (n.d.). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). US3887611A - Process for converting alkyl sultones to alkene sulfonic acids.

- Google Patents. (n.d.). US3787441A - Sultone recovery.

-

ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available at: [Link]

-

Scribd. (n.d.). Neighboring Group Participation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Available at: [Link]

-

ResearchGate. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

University of Groningen Research Portal. (n.d.). INTRAMOLECULAR-CATALYZED SULFONAMIDE HYDROLYSIS . 8. INTRAMOLECULAR NUCLEOPHILIC CATALYSIS BY THE NEIGHBORING HYDROXYL GROUP IN ACID-CATALYZED BENZENESULFONAMIDE HYDROLYSIS. Retrieved from [Link]

-

ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

Chemistry Stack Exchange. (2015, October 28). Influence of neighboring fluorine and hydroxyl on carbocation. Available at: [Link]

-

NIH. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

- Google Patents. (n.d.). US4012400A - Preparation of sulfonates from sultones.

-

NIH. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Available at: [Link]

Sources

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1996013474A1 - Method of converting hydroxyl groups into corresponding fluoro compounds - Google Patents [patents.google.com]

- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. US3164608A - Process for the preparation of sultones - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US3117133A - Process for the production of sultones - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.rug.nl [research.rug.nl]

Introduction: The Rise of SuFEx and the Pivotal Role of Sulfonyl Fluorides

An In-depth Technical Guide to 2-Hydroxypropane-1-sulfonyl fluoride in SuFEx Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, champions a class of chemical reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] Within this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click reaction, finding profound applications across materials science, chemical biology, and drug discovery.[2] The engine of SuFEx chemistry is the unique reactivity of the sulfur(VI)-fluoride bond. Sulfonyl fluorides (R-SO₂F), the most common SuFEx "hubs," exhibit a remarkable balance: they are exceptionally stable and resistant to hydrolysis and redox conditions, yet display potent, context-specific electrophilic reactivity towards nucleophiles.[1][3] This "dormant-awakening" characteristic makes them ideal for forging robust covalent linkages in complex biological environments.[4]

This guide focuses on a particularly valuable, yet underexplored, aliphatic sulfonyl fluoride: 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) . Its structure incorporates a hydroxyl group, a feature that imparts unique properties and expands its utility as a versatile connector hub in the SuFEx toolbox, especially for applications in bioconjugation and the development of covalent therapeutics.

PART 1: The Chemistry of 2-Hydroxypropane-1-sulfonyl fluoride (HPSF)

Structure and Inherent Properties

2-Hydroxypropane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride distinguished by a secondary hydroxyl group on the carbon adjacent to the sulfonyl fluoride moiety. This seemingly simple modification has significant implications:

-

Enhanced Hydrophilicity: The hydroxyl group increases the water solubility of the molecule compared to its purely alkyl or aryl counterparts. This is a critical advantage for biological applications, which are conducted in aqueous media.

-

Dual Functionality: HPSF is not just a reactive hub but also a bifunctional linker. The sulfonyl fluoride group serves as the electrophilic "warhead" for SuFEx reactions, while the hydroxyl group provides a nucleophilic handle for subsequent, orthogonal chemical modifications. This allows for the attachment of reporter tags, imaging agents, or therapeutic payloads after the initial conjugation event.

-

Modulated Reactivity: The electron-withdrawing nature of the adjacent sulfonyl fluoride group can influence the acidity and nucleophilicity of the hydroxyl proton, a factor to consider in reaction design.

A comparison with other common SuFEx hubs highlights the unique position of HPSF:

| Feature | Aryl Sulfonyl Fluorides | Ethenesulfonyl Fluoride (ESF) | 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) |

| Reactivity Mode | SuFEx (S-F exchange) | Michael Addition, then SuFEx | SuFEx (S-F exchange) |

| Solubility | Generally hydrophobic | Moderately soluble | Enhanced hydrophilicity |

| Key Advantage | Tunable electronics via ring substitution | "Most perfect Michael acceptor" for Cys targeting[5] | Water-soluble, bifunctional handle |

| Primary Use Case | Covalent probes, polymer synthesis | Cysteine-specific bioconjugation | Protein/peptide modification, ADC linkers |

Synthesis of HPSF from Propane Sultone

Aliphatic sulfonyl fluorides like HPSF are accessible through various synthetic routes. A highly efficient and relevant pathway starts from commercially available 1,3-propane sultone. The process involves a nucleophilic ring-opening of the sultone with a fluoride source, which simultaneously installs the sulfonyl fluoride and generates a terminal functional group.

A plausible and experimentally supported synthesis involves the following steps[6]:

-

Ring-Opening Fluorination: 1,3-propane sultone is treated with a nucleophilic fluoride salt, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The fluoride anion attacks the carbon atom, leading to the opening of the cyclic sulfonate ester.

-

Formation of the Fluorosulfonate Intermediate: This reaction yields an intermediate fluorosulfonate salt.

-

Conversion to Sulfonyl Fluoride: While the search results focus on the synthesis of a fluorosulfonate from a sultone, the conversion to a sulfonyl fluoride is a standard transformation. This can be achieved by reacting the corresponding sulfonic acid or sulfonyl chloride with a fluorinating agent. For instance, the ring-opening of a sultone can produce a sulfonate, which can then be converted to the sulfonyl chloride and subsequently to the sulfonyl fluoride. Propanesultone itself has shown remarkable reactivity towards radiofluorination even at room temperature.[6]

The SuFEx Mechanism with HPSF

The core of HPSF's utility lies in the SuFEx reaction, where the sulfonyl fluoride group engages with a nucleophile (Nu⁻), typically the side chain of an amino acid residue on a protein.

Causality Behind the Reaction:

-

Nucleophilic Attack: A nucleophilic residue on a biomolecule (e.g., the hydroxyl of tyrosine or serine, the amine of lysine) attacks the highly electrophilic sulfur(VI) center of HPSF. This step is often the rate-determining step.

-

Catalysis: While sulfonyl fluorides are stable, their reactivity can be "awakened" by catalysts. In biological settings, the unique microenvironment of a protein's binding pocket can activate the sulfonyl fluoride.[5] For synthetic applications, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Lewis acids can be used to promote the reaction.[5][7]

-

Fluoride Displacement: The attack leads to a pentavalent intermediate or transition state, which rapidly collapses, displacing the fluoride ion as an excellent leaving group. The formation of the highly stable S-Nu bond drives the reaction to completion.

-

Stability of the Linkage: The resulting sulfonyl-conjugate (e.g., sulfonate ester, sulfonamide) is exceptionally stable, a key requirement for applications in drug development and diagnostics.

PART 2: Applications in Bioconjugation and Covalent Drug Design

The unique properties of sulfonyl fluorides make them powerful tools for covalently modifying proteins. Unlike traditional reagents that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[8] This significantly expands the "druggable" proteome.

HPSF for Site-Specific Protein Modification

HPSF is an ideal reagent for protein bioconjugation due to its water solubility and the robust nature of the covalent bond it forms. The reaction is highly chemoselective, proceeding under mild, aqueous conditions compatible with maintaining protein structure and function.[9]

Workflow for HPSF-Mediated Protein Labeling:

Experimental Protocol: Labeling of a Model Protein (e.g., Lysozyme)

This protocol is a self-validating system based on established methodologies for sulfonyl fluoride probes.[6][8]

Materials:

-

Lysozyme (from chicken egg white)

-

2-Hydroxypropane-1-sulfonyl fluoride (HPSF)

-

Borate buffer (50 mM, pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

PD-10 desalting columns (or similar size-exclusion chromatography system)

-

LC-MS system for protein analysis

-

SDS-PAGE materials

Procedure:

-

Protein Solution Preparation: Prepare a 1 mg/mL solution of Lysozyme in 50 mM borate buffer (pH 8.5). The slightly basic pH deprotonates lysine side chains, enhancing their nucleophilicity.

-

HPSF Stock Solution: Prepare a 100 mM stock solution of HPSF in DMSO.

-

Conjugation Reaction: To 1 mL of the Lysozyme solution, add 10 µL of the HPSF stock solution (for a ~100-fold molar excess). Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

-

Purification: Remove unreacted HPSF and byproducts by passing the reaction mixture through a PD-10 desalting column, eluting with phosphate-buffered saline (PBS, pH 7.4).

-

Characterization:

-

LC-MS Analysis: Analyze the purified protein conjugate by liquid chromatography-mass spectrometry. A successful conjugation will show an increase in the protein's molecular weight corresponding to the mass of the HPSF adduct (e.g., +140.15 Da). Multiple additions may be observed, indicating labeling at several sites.

-

SDS-PAGE: Run samples of the unmodified and modified Lysozyme on an SDS-PAGE gel. While a significant band shift is not expected due to the small mass of the adduct, this step confirms protein integrity.

-

Trustworthiness through Self-Validation: The LC-MS analysis provides direct, unambiguous evidence of covalent modification. The observation of a specific mass shift confirms that the HPSF has formed a stable adduct with the protein, validating the success of the protocol.

HPSF in Covalent Inhibitor and Probe Development

The ability of HPSF to form stable covalent bonds is highly valuable in drug discovery.

-

Covalent Inhibitors: By incorporating HPSF into a molecule that reversibly binds to a target protein, a potent and irreversible inhibitor can be created. This strategy can lead to drugs with prolonged duration of action and high potency.[10]

-

Activity-Based Probes: The hydroxyl group on HPSF can be used to attach a reporter tag (e.g., a fluorophore or biotin) via an alkyne or azide handle for click chemistry. The resulting probe can be used to identify the cellular targets of a drug, a process known as Activity-Based Protein Profiling (ABPP).[8]

Conclusion and Future Outlook

2-Hydroxypropane-1-sulfonyl fluoride is a powerful and versatile reagent within the SuFEx click chemistry framework. Its unique combination of a highly reliable electrophilic warhead and a functional hydroxyl handle, coupled with its inherent water solubility, positions it as a premier tool for researchers in chemical biology and drug development. The ability to selectively and robustly modify complex biomolecules under benign conditions opens new avenues for creating sophisticated bioconjugates, developing potent covalent therapeutics, and exploring the proteome with novel chemical probes. As the demand for precision and stability in molecular assembly continues to grow, the role of well-designed SuFEx hubs like HPSF will undoubtedly become even more central to innovation at the interface of chemistry and biology.

References

- Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC. (2025). Vertex AI Search.

- Sulfur fluoride exchange - PMC. (2023). Vertex AI Search.

- Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols - Benchchem. (n.d.). Vertex AI Search.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Vertex AI Search.

- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins - Research Explorer. (n.d.). Vertex AI Search.

- New click chemistry reaction: sulfur fluoride exchange - AccessScience. (2014). Vertex AI Search.

- Sulfur fluoride exchange | Springer Nature Experiments. (n.d.). Vertex AI Search.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz

- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. (2025). Vertex AI Search.

- The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019). Vertex AI Search.

- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides - ChemRxiv. (n.d.). Vertex AI Search.

- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC. (n.d.). Vertex AI Search.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (n.d.). Vertex AI Search.

- Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (n.d.). Vertex AI Search.

- Sulfonyl Fluorides - Enamine. (2025). Vertex AI Search.

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (n.d.). Vertex AI Search.

- Chemical and biology of Sulfur Fluoride Exchange (SuFEx)

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emerging Importance of 2-Hydroxypropane-1-sulfonyl Fluoride

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride for Researchers, Scientists, and Drug Development Professionals

2-Hydroxypropane-1-sulfonyl fluoride is a bifunctional molecule of significant interest in the fields of medicinal chemistry and chemical biology. Its structure combines a reactive sulfonyl fluoride moiety with a secondary hydroxyl group. The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages. This unique combination of functional groups makes 2-hydroxypropane-1-sulfonyl fluoride a valuable building block for the synthesis of novel drug candidates, bioconjugates, and materials. The hydroxyl group provides a handle for further functionalization or for modulating the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

Proposed Synthesis Pathway 1: Synthesis from 1,2-Propanediol

A logical and direct approach to 2-hydroxypropane-1-sulfonyl fluoride is to start from the readily available and inexpensive 1,2-propanediol. This pathway involves the selective functionalization of the primary hydroxyl group over the secondary one, followed by conversion to the sulfonyl fluoride.

Rationale and Scientific Basis:

The key challenge in this route is the selective sulfonylation of the primary hydroxyl group in the presence of the secondary hydroxyl group. Generally, primary alcohols are more reactive towards many electrophilic reagents than secondary alcohols due to less steric hindrance. This inherent difference in reactivity can be exploited to achieve selective sulfonylation. The resulting sulfonate or sulfonic acid can then be converted to the sulfonyl fluoride.

The conversion of sulfonic acids or their salts to sulfonyl fluorides is a well-established transformation.[1] A one-pot, two-step procedure involving the formation of an intermediate sulfonyl chloride followed by a halogen exchange (halex) reaction with a fluoride source like potassium bifluoride (KHF₂) is a common strategy.[2]

Alternatively, to ensure selectivity, the secondary hydroxyl group could be protected with a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) prior to the sulfonylation of the primary alcohol. This would be followed by deprotection to yield the final product.

Hypothetical Experimental Protocol:

Step 1: Selective Sulfonylation of 1,2-Propanediol

-

To a stirred solution of 1,2-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a sulfonylating agent (e.g., sulfuryl chloride, 1.1 eq.) dropwise. A non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) is added to scavenge the generated acid.

-

The reaction mixture is slowly allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Fluorination to 2-Hydroxypropane-1-sulfonyl Fluoride

-

The crude sulfonyl chloride from the previous step is dissolved in a suitable solvent such as acetonitrile or a biphasic mixture of acetone and water.

-

A fluoride source, such as potassium fluoride (KF, 3-5 eq.) or potassium bifluoride (KHF₂, 2-3 eq.), is added to the solution.[3] The use of a phase-transfer catalyst like 18-crown-6 may enhance the reaction rate in non-aqueous solvents.[2]

-

The mixture is heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the sulfonyl chloride, and stirred for 4-12 hours.

-

After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford 2-hydroxypropane-1-sulfonyl fluoride.

Diagram of Proposed Synthesis Pathway 1:

Caption: Proposed synthesis of 2-Hydroxypropane-1-sulfonyl fluoride from 1,2-propanediol.

Proposed Synthesis Pathway 2: Synthesis from Propylene Oxide

The ring-opening of epoxides is a powerful method for the synthesis of 1,2-difunctionalized compounds. Utilizing propylene oxide as a starting material offers a convergent and potentially highly efficient route to 2-hydroxypropane-1-sulfonyl fluoride.

Rationale and Scientific Basis:

This pathway hinges on the nucleophilic ring-opening of propylene oxide by a reagent that can deliver the sulfonyl fluoride moiety or a precursor to it. The regioselectivity of the ring-opening is a critical factor. In general, under nucleophilic or neutral conditions, the nucleophile attacks the less substituted carbon of the epoxide (C1), leading to the desired 2-hydroxy-1-substituted propane.[4][5]

A potential nucleophile could be a sulfite salt, which upon reaction with propylene oxide would yield a hydroxy sulfonate. This intermediate could then be converted to the sulfonyl fluoride as described in Pathway 1. Alternatively, a direct introduction of the sulfonyl fluoride group could be envisioned using a reagent like sulfuryl fluoride (SO₂F₂) under specific catalytic conditions, although this is a less explored transformation for epoxides.

Hypothetical Experimental Protocol:

Step 1: Ring-Opening of Propylene Oxide with a Sulfite Salt

-

Propylene oxide (1.0 eq.) is added to a solution of a sulfite salt, such as sodium sulfite (Na₂SO₃, 1.2 eq.), in a mixture of water and a co-solvent like ethanol or isopropanol.

-

The reaction mixture is heated to reflux for several hours until the propylene oxide is consumed (monitored by GC).

-

The solvent is removed under reduced pressure, and the resulting sodium 2-hydroxypropane-1-sulfonate is isolated.

Step 2: Conversion of the Sulfonate to the Sulfonyl Fluoride

-

The dried sodium 2-hydroxypropane-1-sulfonate is suspended in a suitable solvent like acetonitrile.

-

A chlorinating agent, such as cyanuric chloride[1] or thionyl chloride, is added along with a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The mixture is heated to convert the sulfonate to the corresponding sulfonyl chloride.

-

After the formation of the sulfonyl chloride is complete, a fluoride source (e.g., KHF₂) is added directly to the reaction mixture.[1]

-

The reaction is stirred at an elevated temperature until the conversion to the sulfonyl fluoride is complete.

-

The reaction mixture is worked up by filtration and extraction, and the final product is purified by column chromatography.

Diagram of Proposed Synthesis Pathway 2:

Caption: Proposed synthesis of 2-Hydroxypropane-1-sulfonyl fluoride from propylene oxide.

Proposed Synthesis Pathway 3: Radical Hydroxyl Fluorosulfonylation of Allyl Alcohol

Recent advances in radical chemistry have opened new avenues for the synthesis of functionalized aliphatic sulfonyl fluorides. An electroreductive strategy for the radical hydroxyl fluorosulfonylation of alkenes presents a modern and potentially efficient route.[6]

Rationale and Scientific Basis:

This approach involves the use of a radical precursor for the sulfonyl fluoride group, such as sulfuryl chlorofluoride (FSO₂Cl), and an alkene starting material. In the context of synthesizing 2-hydroxypropane-1-sulfonyl fluoride, allyl alcohol is the ideal starting alkene. The radical addition of the fluorosulfonyl group across the double bond, coupled with the introduction of a hydroxyl group, can lead directly to the target molecule or a close precursor.

Electrochemical methods are particularly attractive as they often proceed under mild conditions and avoid the use of harsh chemical oxidants or reductants.[6] The regioselectivity of the radical addition would need to be carefully controlled to ensure the formation of the desired isomer.

Hypothetical Experimental Protocol:

Step 1: Electrochemical Hydroxyl Fluorosulfonylation of Allyl Alcohol

-

An undivided electrochemical cell is charged with a solution of allyl alcohol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a mixed solvent system) containing a supporting electrolyte.

-

Sulfuryl chlorofluoride (FSO₂Cl, 1.5 eq.) is introduced into the reaction mixture.

-

A constant current is applied to the cell at room temperature. The reaction is carried out under an inert atmosphere. The presence of molecular oxygen from the air may be required for the hydroxylation step.[6]

-

The reaction is monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-hydroxypropane-1-sulfonyl fluoride.

Diagram of Proposed Synthesis Pathway 3:

Caption: Proposed synthesis via radical hydroxyl fluorosulfonylation of allyl alcohol.

Comparison of Proposed Synthesis Pathways

| Pathway | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

| 1 | 1,2-Propanediol | Selective sulfonylation, Fluorination | Readily available and inexpensive starting material. Utilizes well-established reactions. | Selectivity between primary and secondary hydroxyl groups. May require protection/deprotection steps. |

| 2 | Propylene Oxide | Epoxide ring-opening, Conversion of sulfonate to sulfonyl fluoride | Convergent synthesis. Potentially high atom economy. | Regioselectivity of ring-opening. Multi-step conversion of the intermediate sulfonate. |

| 3 | Allyl Alcohol | Radical hydroxyl fluorosulfonylation | Potentially a one-step synthesis. Utilizes modern and mild electrochemical methods. | Availability and handling of FSO₂Cl. Control of regioselectivity in the radical addition. Optimization of electrochemical conditions. |

Conclusion and Future Outlook

The synthesis of 2-Hydroxypropane-1-sulfonyl fluoride, a promising building block for SuFEx click chemistry and drug discovery, can be approached through several plausible synthetic routes. While a dedicated synthesis has not yet been reported, the pathways outlined in this guide, based on fundamental principles of organic chemistry and recent advances in the synthesis of sulfonyl fluorides, provide a solid foundation for researchers in this field.

The choice of the optimal synthetic route will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. Further experimental investigation is required to validate and optimize these proposed pathways. The development of a robust and scalable synthesis of 2-hydroxypropane-1-sulfonyl fluoride will undoubtedly accelerate its application in the creation of novel and functional molecules.

References

Sources

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 4. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5760255A - Process for the conversion of hydroxyl groups into the corresponding fluorine compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. vapourtec.com [vapourtec.com]

- 14. Sulfonyl fluoride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. US3092458A - Process for the production of sulfuryl fluoride - Google Patents [patents.google.com]

- 18. US3403144A - Process for the preparation of sulfuryl fluoride - Google Patents [patents.google.com]

- 19. 3-Fluoro-1,2-propanediol | CAS 453-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility of 2-Hydroxypropane-1-sulfonyl fluoride in polar vs non-polar solvents

Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 2-Hydroxypropane-1-sulfonyl Fluoride

Executive Summary

2-Hydroxypropane-1-sulfonyl fluoride (2-HP-SF) represents a critical class of bifunctional "SuFExable" linkers. Characterized by a polar hydroxyl headgroup and an electrophilic sulfonyl fluoride warhead, this molecule bridges the gap between aqueous-compatible protein probes and organic-soluble synthetic intermediates.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple alkyl sulfonyl fluorides, the

Part 1: Physicochemical Profile & Solvation Mechanics

To predict and manipulate the solubility of 2-HP-SF, one must understand the competing forces within its molecular architecture.

Structural Analysis

The molecule (

-

The Hydroxyl Group (

): A strong hydrogen bond donor and acceptor. This moiety drives water solubility and interaction with polar protic solvents. -

The Sulfonyl Fluoride (

): A polar, electrophilic pharmacophore. While the -

The Propyl Backbone: A short aliphatic chain providing minimal lipophilicity, insufficient to drive solubility in non-polar alkanes.

Theoretical Partitioning

-

Estimated LogP: ~ -0.2 to 0.5 (Slightly hydrophilic to neutral).

-

Dipole Moment: High (~3.5–4.5 D) due to the additive vectors of the sulfonyl and hydroxyl groups.

Part 2: Solubility Landscape (Polar vs. Non-Polar)

The following table summarizes the solubility behavior of 2-HP-SF across standard laboratory solvents. Data is synthesized from thermodynamic principles of

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO | Excellent (>100 mM) | Primary choice for stock solutions. Dipole-dipole interactions stabilize the |

| Acetonitrile | High (>50 mM) | Ideal for reactions. Good solvation of the polar headgroup; easily removed by evaporation. | |

| DMF | High (>50 mM) | Similar to DMSO but harder to remove. Use only if DMSO is incompatible with downstream assays. | |

| Polar Protic | Water / PBS | Moderate to High | Soluble due to H-bonding. Critical Warning: Kinetic stability is pH-dependent (see Part 3). |

| Methanol | High | Excellent solvation, but nucleophilic attack (methanolysis) is a risk at high pH or elevated temperatures. | |

| Chlorinated | DCM | Moderate | Soluble, but may require small % of MeOH for high concentrations due to the |

| Non-Polar | Hexane | Insoluble | The high polarity of the |

| Toluene | Poor | Limited solubility. May form an oil or emulsion rather than a true solution. |

Part 3: Stability & Hydrolysis Risks

The solubility of 2-HP-SF in water cannot be discussed without addressing its chemical stability. Unlike simple alkyl chains, the

The Hydrolysis/Cyclization Pathway

In basic aqueous media, the hydroxyl group can be deprotonated. The resulting alkoxide is perfectly positioned to attack the sulfur center, displacing fluoride and cyclizing to form 1,3-propane sultone (a known alkylating agent).

Figure 1: Stability pathway of 2-HP-SF. At neutral pH, the compound is stable.[1] At high pH, intramolecular cyclization competes with direct hydrolysis.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a storage-stable solution for biological assays.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis and suppresses the ionization of the hydroxyl group.

-

Concentration: Prepare at 50 mM to 100 mM .

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Validation: Check for fluoride ion release (using a fluoride-selective electrode) to assess degradation over time.

-

Protocol B: Aqueous Dilution for SuFEx Labeling

Objective: Introduce the probe to a protein solution without precipitation.

-

Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.0) . Avoid Tris or primary amine buffers if high concentrations are used for long durations (though SuFEx is generally chemoselective for Tyr/Lys/His in proteins, high amine concentrations can accelerate fluoride loss).

-

Dilution Step:

-

Pipette the buffer into the tube first.